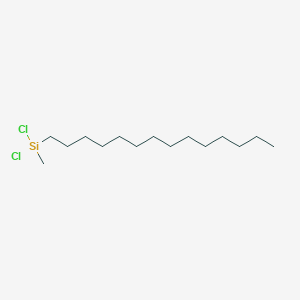
Dichloro(methyl)tetradecylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(methyl)tetradecylsilane is an organosilicon compound with the chemical formula C15H32Cl2Si. It is a member of the chlorosilane family, which are compounds containing at least one silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(methyl)tetradecylsilane can be synthesized through the reaction of tetradecylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction is as follows:
Tetradecylsilane+Chlorine gas→this compound+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the direct chlorination process. This method involves passing chlorine gas over tetradecylsilane in the presence of a catalyst, such as copper chloride, at elevated temperatures. The process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(methyl)tetradecylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Reduction: Silanes with fewer chlorine atoms.
Applications De Recherche Scientifique
Dichloro(methyl)tetradecylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of dichloro(methyl)tetradecylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with two methyl groups instead of one methyl and one tetradecyl group.
Methyltrichlorosilane: Contains three chlorine atoms and one methyl group.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom.
Uniqueness
Dichloro(methyl)tetradecylsilane is unique due to its long tetradecyl chain, which imparts different physical and chemical properties compared to shorter-chain chlorosilanes. This makes it particularly useful in applications requiring hydrophobicity and surface modification.
Propriétés
Numéro CAS |
59086-80-5 |
|---|---|
Formule moléculaire |
C15H32Cl2Si |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
dichloro-methyl-tetradecylsilane |
InChI |
InChI=1S/C15H32Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16)17/h3-15H2,1-2H3 |
Clé InChI |
LRYJACVYKNBVNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[Si](C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


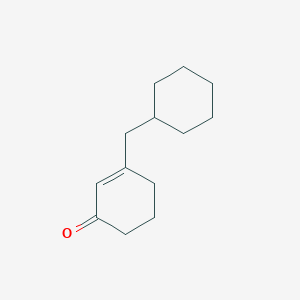
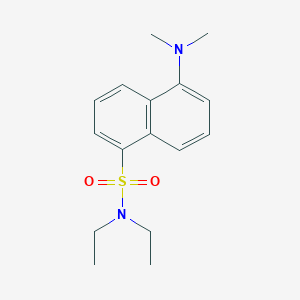
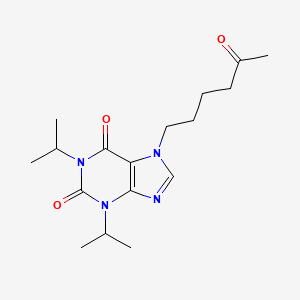
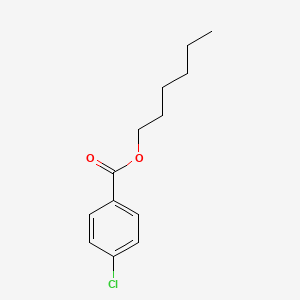
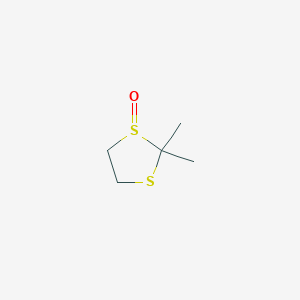

![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
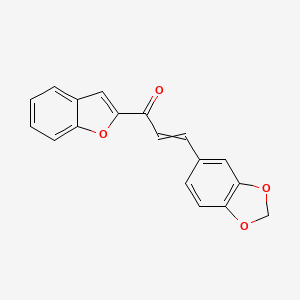


![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
